Cas no 74711-43-6 (Zaltoprofen)

Zaltoprofen structure
Zaltoprofen structure
商品名:Zaltoprofen
CAS番号:74711-43-6
MF:C17H14O3S
メガワット:298.3563
MDL:MFCD00864323
CID:59616
PubChem ID:160871191

Zaltoprofen 化学的及び物理的性質

名前と識別子

    • 2-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid
    • 10,11-Dihydro-alpha-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic acid
    • Zaltoprofen
    • 10,11-Dihydro-α-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic acid
    • 2-(10-Oxo-10,11-dihydrodibenzo-[b,f]thiepin-2-yl)propanoic acid
    • CN100
    • CN-100
    • 2-(10,11-Dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic Acid
    • Soleton
    • Zaltoprofenum
    • Zaltoprofeno
    • Zaltoprofene
    • CN 100
    • Peon
    • Zaltoprofen (unspecified)
    • C17H14O3S
    • 2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid
    • DSST
    • Peon (TN)
    • Zaltoprofen (+-)-
    • MFCD00864323
    • AMY421
    • FT-0656731
    • NCGC00263585-01
    • HMS3744O11
    • Zaltoprofen [INN]
    • 74711-43-6
    • Tox21_113634
    • GS-3949
    • AKOS015895991
    • Dibenzo(b,f)thiepin-2-acetic acid, 10,11-dihydro-alpha-methyl-10-oxo-
    • CHEBI:32306
    • DTXSID0049076
    • FT-0630837
    • 2-{10-oxo-2-thiatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl}propanoic acid
    • 10,11-Dihydro-alpha-methyl-10-oxodibenzo(b,f)thiepin-2-acetic acid
    • CCG-267450
    • (+-)-2-(10,11-Dihydro-10-oxodibenzo(b,f)thiepin-2-yl)propionic acid
    • Zaltoprofen (JP17/INN)
    • Zaltoprofeno [INN-Spanish]
    • F0001-2421
    • MLS004774050
    • Zaltoprofene [INN-French]
    • NCGC00263585-04
    • s3008
    • A838204
    • Z0021
    • NS00037652
    • AB01565848_02
    • 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)-propionic acid
    • EINECS 277-973-5
    • SW219801-1
    • SCHEMBL124047
    • MLS006010214
    • DTXCID0029002
    • 10,11-dihydro-alpha-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid
    • GLXC-26617
    • ZC-102
    • 2-(6-Oxo-5a,6-dihydrodibenzo[b,f]thiepin-3-yl)propanoic acid
    • (+-)-10,11-Dihydro-alpha-methyl-10-oxodibenzo(b,f)thiepin-2-acetic acid
    • NCGC00183878-01
    • 10,11-Dihydro-alpha-methyl-10-oxo-dibenzo[b,f]thiepin-2-aceticacid
    • Zaltoprofen [INN:JAN]
    • MUXFZBHBYYYLTH-UHFFFAOYSA-N
    • ZALTOPROFEN [MI]
    • HMS3885E03
    • ZALTOPROFEN [WHO-DD]
    • AC-32652
    • H8635NG3PY
    • Tox21_113634_1
    • Soreton
    • DB06737
    • CAS-74711-43-6
    • SMR003500719
    • D01547
    • HY-B0619
    • HMS3656J14
    • ZALTOPROFEN [JAN]
    • 2-(10,11-dihydro-10-oxodibenzo [b,f] thiepin-2-yl)propionic acid
    • BCP02387
    • 1166864-09-0
    • ZALTOPROFEN [MART.]
    • 2-(10-Oxo-10,11-dihydro-dibenzo[b,f]thiepin-2-yl)-propionic acid
    • Zaltoprofen sodium salt
    • UNII-H8635NG3PY
    • CHEMBL1765291
    • Zaltoprofenum [INN-Latin]
    • 89482-00-8
    • 10,11-dihydro-a-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid
    • SBI-0654128.0001
    • BRD-A00578795-001-04-3
    • Zaltoprofen (JP18/INN)
    • MDL: MFCD00864323
    • インチ: 1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
    • InChIKey: MUXFZBHBYYYLTH-UHFFFAOYSA-N
    • ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2C(C([H])([H])C2C([H])=C(C([H])=C([H])C1=2)C([H])(C(=O)O[H])C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 298.06600
  • どういたいしつりょう: 298.066
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 79.7

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 135.0 to 139.0 deg-C
  • ふってん: 500.5°C at 760 mmHg
  • フラッシュポイント: 256.5±30.1 °C
  • 屈折率: 1.655
  • ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (335.17 mm) * "≥" means soluble, but saturation unknown
  • PSA: 79.67000
  • LogP: 3.76470
  • かんど: 光に敏感
  • じょうきあつ: 0.0±1.3 mmHg at 25°C
  • マーカー: 10112

Zaltoprofen セキュリティ情報

Zaltoprofen 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Zaltoprofen 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
Z146000-250mg
Zaltoprofen
74711-43-6
250mg
$ 391.00 2023-09-05
ChemScence
CS-2855-50mg
Zaltoprofen
74711-43-6 99.65%
50mg
$149.0 2022-04-26
Ambeed
A1245402-10g
2-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid
74711-43-6 97%
10g
$55.0 2024-05-30
Ambeed
A1245402-1g
2-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid
74711-43-6 97%
1g
$10.0 2024-05-30
Life Chemicals
F0001-2421-2mg
2-{10-oxo-2-thiatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-6-yl}propanoic acid
74711-43-6 90%+
2mg
$59.0 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R025594-5g
Zaltoprofen
74711-43-6 98%
5g
¥149 2024-05-21
Life Chemicals
F0001-2421-15mg
2-{10-oxo-2-thiatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-6-yl}propanoic acid
74711-43-6 90%+
15mg
$89.0 2023-05-17
ChemScence
CS-2855-10mg
Zaltoprofen
74711-43-6 99.65%
10mg
$72.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11494-50mg
Zaltoprofen
74711-43-6 98%
50mg
¥2152.00 2023-09-09
Fluorochem
093329-25g
2-(10-Oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanoic acid
74711-43-6 95%
25g
£163.00 2022-03-01

Zaltoprofen 関連文献

Zaltoprofenに関する追加情報

Zaltoprofen: A Comprehensive Overview

Zaltoprofen, with the CAS number 74711-43-6, is a nonsteroidal anti-inflammatory drug (NSAID) that has gained significant attention in the medical community for its potent anti-inflammatory and analgesic properties. It is commonly prescribed for the management of conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. The compound's unique chemical structure and mechanism of action make it a valuable addition to the arsenal of therapeutic agents available for treating pain and inflammation.

The chemical structure of Zaltoprofen is characterized by a substituted propionamide group, which contributes to its high potency and selectivity. This structure allows Zaltoprofen to effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is primarily responsible for the synthesis of prostaglandins involved in inflammation. Unlike traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2, Zaltoprofen exhibits a higher degree of selectivity for COX-2, reducing the risk of gastrointestinal side effects associated with prolonged use.

Recent studies have highlighted the potential of Zaltoprofen in addressing chronic pain conditions beyond its traditional applications. For instance, research published in 2023 demonstrated its efficacy in managing post-surgical pain and reducing opioid dependence in patients undergoing major orthopedic procedures. These findings underscore the compound's versatility and its role in modern pain management strategies.

In terms of pharmacokinetics, Zaltoprofen is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours. Its bioavailability is relatively high, making it an efficient option for patients requiring quick relief from inflammatory symptoms. The drug is metabolized primarily in the liver via cytochrome P450 enzymes, with metabolites being excreted predominantly through urine. This metabolic profile contributes to its favorable safety profile and makes it suitable for use in a wide range of patient populations.

The clinical application of Zaltoprofen extends beyond arthritis management. It has been shown to be effective in treating soft tissue injuries, such as sprains and strains, due to its potent anti-inflammatory effects. Additionally, Zaltoprofen has demonstrated promise in alleviating symptoms associated with gouty arthritis, where it helps reduce uric acid crystallization and subsequent inflammation.

One area of ongoing research focuses on optimizing dosing regimens to maximize efficacy while minimizing adverse effects. Studies are exploring the use of sustained-release formulations to improve patient compliance and reduce the frequency of administration. Furthermore, investigations into combination therapies involving Zaltoprofen and other anti-inflammatory agents are underway to enhance therapeutic outcomes for complex conditions.

From a safety perspective, Zaltoprofen generally well-tolerated by most patients. Common side effects include mild gastrointestinal discomfort and headache; however, these are typically less severe compared to those associated with non-selective NSAIDs. Long-term studies are currently being conducted to assess the compound's impact on cardiovascular health and renal function, particularly in high-risk patient populations.

In conclusion, Zaltoprofen (CAS No 74711-43-6) stands out as a highly effective anti-inflammatory agent with a robust evidence base supporting its use across various clinical settings. Its selective COX-2 inhibition mechanism, rapid onset of action, and favorable safety profile make it an invaluable tool in modern medicine. As research continues to uncover new applications and optimize therapeutic strategies involving Zaltoprofen, its role in pain management is likely to expand further.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:74711-43-6)10,11-Dihydro-alpha-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic acid
sfd9283
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:74711-43-6)Zaltoprofen
A838204
清らかである:99%
はかる:100g
価格 ($):327.0